molecular formula C12H16O B2921555 (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol CAS No. 2248172-50-9

(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol

Cat. No.: B2921555
CAS No.: 2248172-50-9
M. Wt: 176.259
InChI Key: ZPCFABQDUUDDGO-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol: is an organic compound characterized by its unique structure, which includes an indane moiety attached to a propanol group

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents like LiAlH4.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) in solvents like acetone or dichloromethane.

    Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.

    Substitution: SOCl2 or PBr3 in solvents like dichloromethane or toluene.

Major Products Formed:

    Oxidation: (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propanal or (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propanone.

    Reduction: (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propane.

    Substitution: (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propyl chloride or bromide.

Mechanism of Action

The mechanism of action of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the specific bioactive molecule it is incorporated into .

Comparison with Similar Compounds

  • (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propanal
  • (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propanone
  • (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propane

Properties

IUPAC Name

(2R)-2-(2,3-dihydro-1H-inden-5-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9(8-13)11-6-5-10-3-2-4-12(10)7-11/h5-7,9,13H,2-4,8H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCFABQDUUDDGO-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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